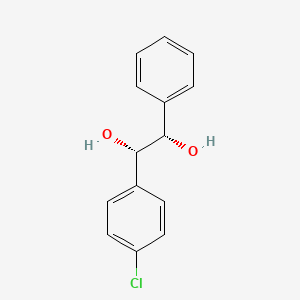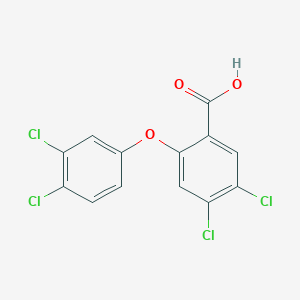
(4R)-4,8-Dimethyldecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4,8-Dimethyldecanal is an organic compound with the molecular formula C12H24O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is notable for its presence in various natural products and its applications in different fields, including fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4,8-Dimethyldecanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentene and 1-octene.
Hydroformylation: The key step involves the hydroformylation of 4-methyl-1-pentene to produce 4-methylpentanal. This reaction is catalyzed by a rhodium complex under high pressure of carbon monoxide and hydrogen.
Aldol Condensation: The 4-methylpentanal undergoes aldol condensation with 1-octene in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalyst Optimization: Using optimized catalysts to increase yield and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Utilizing distillation and crystallization techniques to purify the final product.
化学反応の分析
Types of Reactions: (4R)-4,8-Dimethyldecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: 4,8-Dimethyldecanoic acid.
Reduction: 4,8-Dimethyldecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4R)-4,8-Dimethyldecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of (4R)-4,8-Dimethyldecanal involves its interaction with specific molecular targets:
Aldehyde Group Reactivity: The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins.
Pathways Involved: It can participate in metabolic pathways involving aldehyde dehydrogenases and reductases, leading to its conversion into other bioactive compounds.
類似化合物との比較
(4R)-4,8-Dimethyldecanal can be compared with other similar compounds, such as:
4,8-Dimethylnonanal: Similar structure but with one less carbon atom.
4,8-Dimethyldodecanal: Similar structure but with one more carbon atom.
4,8-Dimethylundecanal: Similar structure but with a different chain length.
Uniqueness:
Chirality: The (4R) configuration imparts specific stereochemical properties that can influence its reactivity and interactions.
Applications: Its unique odor profile makes it particularly valuable in the fragrance industry.
特性
CAS番号 |
632340-07-9 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
(4R)-4,8-dimethyldecanal |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3/t11?,12-/m1/s1 |
InChIキー |
XAUQKOJHYTYNRM-PIJUOVFKSA-N |
異性体SMILES |
CCC(C)CCC[C@@H](C)CCC=O |
正規SMILES |
CCC(C)CCCC(C)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)

![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)


![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
